

# Data Presentation: Inter-laboratory Performance Metrics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

**Compound of Interest**

<i>Compound Name:</i>	(6RS)-Mefox	<a href="#" style="background-color: #0056b3; color: white; padding: 5px 15px; border-radius: 10px; text-decoration: none;">Get Quote</a>
<i>Cat. No.:</i>	B608964	

The following table summarizes the quantitative data from an international round-robin study involving the measurement of **(6RS)-Mefox** in serum pools. This data highlights the variability and comparability of results among different laboratories.

Performance Metric	Laboratory #6	Laboratory #14	Laboratory #16	Other Participating Laboratories (Range)
Mean Result Deviation from CDC	32% lower	-	26% higher	Within ±15%
Spiking Recovery	66%	-	90%	-
Intra-laboratory Correlation (ICC)	>98%	<98%	<98%	>98% for 6 of 8 labs
Repeatability (rc)	-	High	Highest (2.27)	Lower than Labs #14 & #16
Median Imprecision (CV)	-	-	30%	-

Data synthesized from an international Round Robin study on serum folate measurements.[1]

## Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the accurate quantification of **(6RS)-Mefox** in biological matrices.[2][3] The following protocol is a representative methodology based on established practices for folate analysis.

### 1. Sample Preparation (Solid Phase Extraction - SPE)

- Objective: To extract and concentrate Mefox from the serum matrix and remove interfering substances.
- Procedure:
  - To 150 µL of serum, add an internal standard solution containing a stable isotope-labeled form of Mefox (e.g., <sup>13</sup>C<sub>5</sub>-Mefox).[3]
  - Add a stabilization buffer (e.g., ammonium formate with ascorbic acid) to prevent folate degradation.[3]
  - Condition a 96-well SPE plate with a phenyl sorbent.[2]
  - Load the serum sample onto the SPE plate.
  - Wash the plate with a series of solutions to remove salts and hydrophilic impurities.
  - Elute the Mefox and other folates from the SPE plate using an appropriate solvent mixture (e.g., methanol/acetonitrile).
  - Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

### 2. LC-MS/MS Analysis

- Objective: To chromatographically separate Mefox from other folate vitamers and quantify it using tandem mass spectrometry.

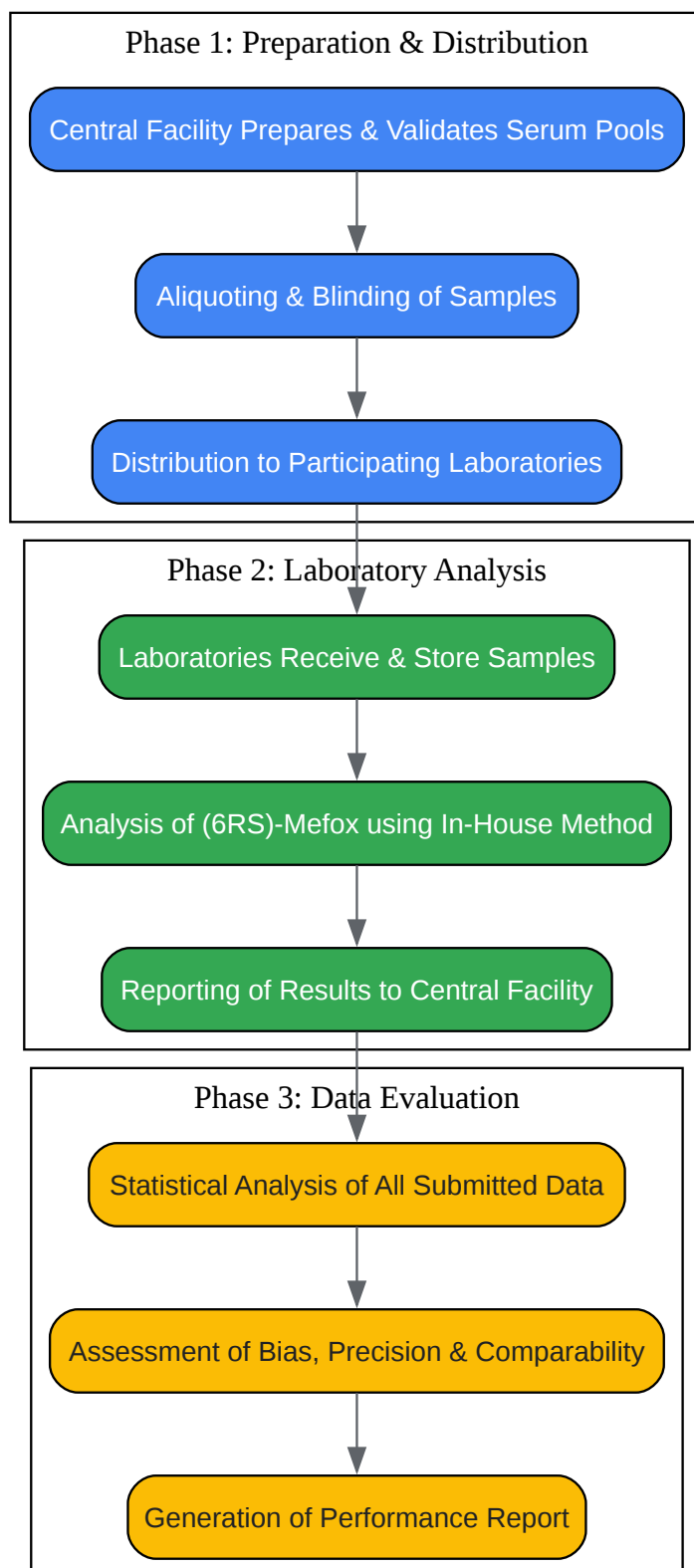
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1][2]
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.5% acetic acid) and an organic solvent (e.g., methanol/acetonitrile).[1]
  - Flow Rate: A typical flow rate is around 0.35 mL/min.[1]
  - Run Time: A short run time of approximately 6 minutes is achievable.[1]
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for Mefox and its internal standard.
  - Calibration: A calibration curve is generated using standards of known Mefox concentrations to allow for the quantification of Mefox in the samples.

### 3. Data Analysis and Quality Control

- Quantification: The concentration of Mefox in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Quality Control: Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the results.[2] The total imprecision (CV) for folate measurements should ideally be below 15%.[2]

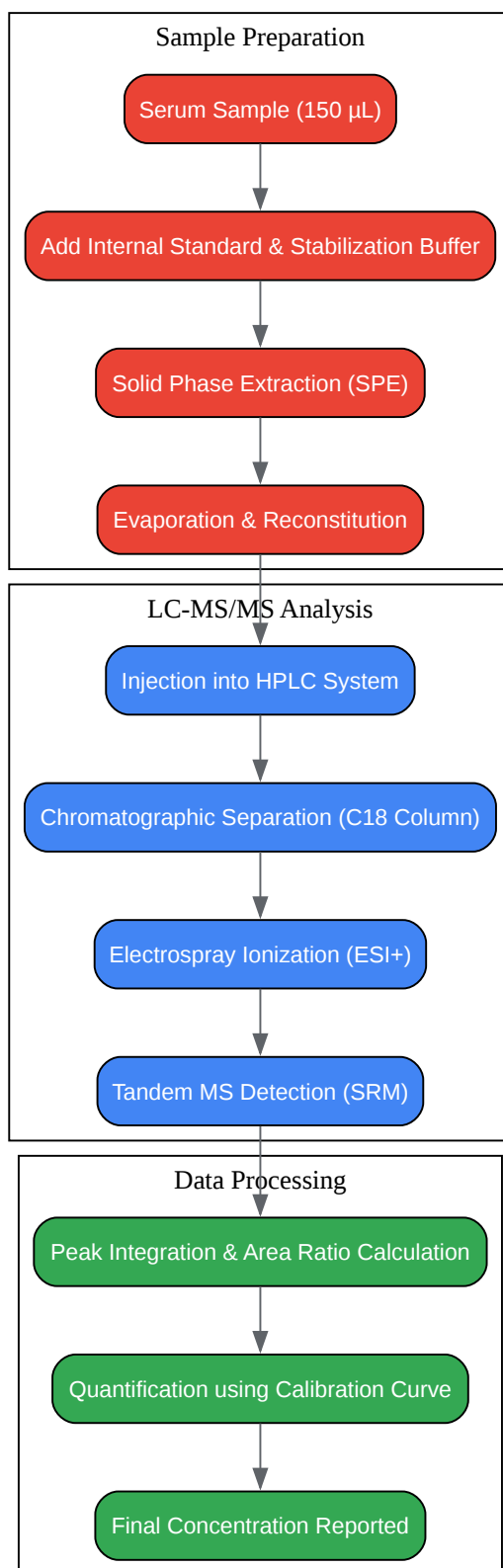
## Mandatory Visualizations

The following diagrams illustrate the workflows for conducting an inter-laboratory comparison and the experimental procedure for Mefox measurement.



[Click to download full resolution via product page](#)

Caption: Workflow for an Inter-laboratory Comparison Study.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **(6RS)-Mefox** Measurement.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tools.thermofisher.com](https://tools.thermofisher.com) [[tools.thermofisher.com](https://tools.thermofisher.com)]
- 2. [stacks.cdc.gov](https://stacks.cdc.gov) [[stacks.cdc.gov](https://stacks.cdc.gov)]
- 3. [stacks.cdc.gov](https://stacks.cdc.gov) [[stacks.cdc.gov](https://stacks.cdc.gov)]
- To cite this document: BenchChem. [Data Presentation: Inter-laboratory Performance Metrics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608964#inter-laboratory-comparison-of-6rs-mefox-measurements>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

